![molecular formula C18H18ClNO5 B4649959 methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4649959.png)
methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate
Overview
Description
Methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate, also known as CDMB, is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CDMB is a benzamide derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
Scientific Research Applications
Methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, antitumor, and antimicrobial properties, making it a promising candidate for the development of new drugs. methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate has also been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition results in a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Mechanism of Action
The mechanism of action of methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of COX-2 and LOX activity. This inhibition results in a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes. methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial properties, as well as the ability to inhibit the activity of certain enzymes, including COX-2 and LOX. methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Advantages and Limitations for Lab Experiments
One of the advantages of methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate is its ability to exhibit a range of biological activities, making it a promising candidate for the development of new drugs. It has also been found to exhibit high purity and high yield, making it suitable for large-scale production. However, one of the limitations of methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate. One direction is the development of new drugs based on the structure of methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate. Another direction is the investigation of the mechanism of action of methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate, which may lead to the identification of new targets for drug development. Additionally, the study of the pharmacokinetics and pharmacodynamics of methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate may provide valuable information for the development of new drugs. Finally, the investigation of the potential side effects of methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate may be important for the safe use of this compound in the development of new drugs.
properties
IUPAC Name |
methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-10-5-6-11(7-13(10)19)17(21)20-14-9-16(24-3)15(23-2)8-12(14)18(22)25-4/h5-9H,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQMRGFCDUDWDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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